molecular formula C14H13ClO B8403246 1-[4-(4-Chlorophenyl)phenyl]ethanol

1-[4-(4-Chlorophenyl)phenyl]ethanol

Cat. No.: B8403246
M. Wt: 232.70 g/mol
InChI Key: MMZZVGPEPFTWQI-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)phenyl]ethanol (CAS 3391-10-4) is a secondary alcohol featuring a biphenyl scaffold substituted with a chlorine atom at the para position of one phenyl ring and a hydroxyl-bearing ethyl group at the para position of the other. Its molecular formula is C₁₄H₁₃ClO, with a molecular weight of 232.71 g/mol.

Synthesis: The compound is typically synthesized via a Grignard reaction between 4-chlorobenzaldehyde and ethylmagnesium bromide, followed by reduction to yield the alcohol . Alternative routes involve catalytic hydrogenation or sodium borohydride reduction of ketone intermediates .

Properties

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]ethanol

InChI

InChI=1S/C14H13ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10,16H,1H3

InChI Key

MMZZVGPEPFTWQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Scientific Research Applications

Chemistry

1-[4-(4-Chlorophenyl)phenyl]ethanol is widely utilized as a chiral building block in organic synthesis. Its unique chiral properties allow it to serve as an intermediate in the production of various pharmaceuticals and agrochemicals.

  • Chiral Synthesis : It plays a crucial role in synthesizing compounds that require specific stereochemistry for biological activity.

Biology

In biological research, this compound is employed in enzyme-catalyzed reactions and biocatalysis studies:

  • Enzyme Interactions : It acts as a substrate for specific enzymes, facilitating transformations critical for metabolic pathways. For instance, it has been shown to interact with S-1-(4-hydroxyphenyl)-ethanol dehydrogenase, which is essential for studying enzyme specificity and kinetics.

Medicine

In medicinal chemistry, this compound serves as an intermediate in synthesizing pharmaceuticals:

  • Pharmaceutical Development : It is integral in creating drugs targeting various conditions due to its ability to form chiral centers essential for drug efficacy. This includes its use in developing analgesics and anti-inflammatory medications .

Case Study 1: Anticancer Activity

A recent study explored the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which demonstrated promising anticancer activity against glioblastoma cell lines. The study highlighted the potential of compounds derived from this compound in targeting key oncogenic pathways such as AKT signaling .

CompoundEC50 (μM)Target
4j20GL261
30GBM6
30GBM22

Case Study 2: Biocatalysis Research

In biocatalysis research, the compound has been used to study enzyme-catalyzed reactions that lead to the formation of various chiral products. Its reactivity under enzymatic conditions has provided insights into developing more efficient synthetic routes for pharmaceuticals.

Industrial Applications

The compound's industrial applications extend into agrochemicals and fine chemicals:

  • Agrochemical Production : Due to its reactivity and chiral properties, it is used in synthesizing herbicides and pesticides.
  • Fine Chemicals : It serves as an intermediate in producing specialty chemicals utilized in various industrial processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in increases electrophilicity compared to the hydroxyl group in the parent compound.
  • Conjugation Effects : The chalcone in exhibits extended π-conjugation, enhancing UV absorption and reactivity in photochemical applications.

Key Observations :

  • Catalytic Methods : Palladium and cesium carbonate are critical in cross-coupling reactions (e.g., ).
  • Solvent Systems: Absolute ethanol and toluene are common solvents for achieving high yields .

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP
This compound 104–107 Ethanol, DCM; insoluble in water 3.2
1-(4-((4-Chlorobenzyl)oxy)phenyl)ethan-1-one 160–162 Ethanol, acetone 4.1
Chalcone Derivative 104–107 DMSO, chloroform 3.8
Sulfanyl Derivative Not reported Methanol, ethyl acetate 5.0

Key Observations :

  • Lipophilicity : The trifluoromethyl group in and sulfanyl group in increase LogP, enhancing membrane permeability.
  • Thermal Stability : Higher melting points in and correlate with crystalline packing from polar substituents.

Key Observations :

  • Antimicrobial Activity : Piperazine derivatives (e.g., ) show broad-spectrum activity due to their ability to disrupt microbial membranes .
  • Neurological Applications : Chalcones (e.g., ) inhibit amyloid-β aggregation, a hallmark of Alzheimer’s pathology.

Q & A

Q. What are the common synthetic routes for 1-[4-(4-Chlorophenyl)phenyl]ethanol?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard method involves refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in absolute ethanol using anhydrous potassium carbonate (K₂CO₃) as a base catalyst. Reaction completion is monitored via TLC, followed by precipitation in cold water, filtration, and recrystallization from ethanol . Alternative routes include coupling chlorophenyl derivatives with ethanol-containing intermediates under acidic or basic conditions, as seen in pyrazoline syntheses .

Q. How is the compound characterized post-synthesis?

Characterization employs spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and purity.
  • HPLC for quantitative analysis of reaction yields.
  • X-ray crystallography (e.g., single-crystal studies) to resolve stereochemistry and molecular packing .
  • TLC for real-time reaction monitoring .

Q. What are the solubility and physicochemical properties of this compound?

While direct data on this compound is limited, structurally similar alcohols (e.g., 1-(4-Methylphenyl)ethanol) exhibit slight water solubility (~0.1–1 mg/mL) and higher solubility in ethanol, DMSO, or chloroform. Density ranges from 0.98–0.99 g/cm³, and thermal stability can be assessed via DSC/TGA .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this chiral alcohol?

Enantioselectivity is achieved via:

  • Biocatalysis : Use of plant cells (e.g., Daucus carota) or engineered enzymes to reduce ketone precursors, yielding (S)- or (R)-enantiomers with >90% ee .
  • Chiral auxiliaries : Employing menthol or binaphthol derivatives to direct stereochemistry during reduction (e.g., NaBH₄/LiAlH₄) .
  • Asymmetric catalysis : Transition-metal complexes (e.g., Ru-BINAP) for hydrogenation of aryl ketones .

Q. How do structural modifications influence biological activity or reactivity?

  • Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, affecting nucleophilic substitution rates.
  • Steric effects : Bulkier substituents on the phenyl ring reduce enzymatic recognition in biocatalytic pathways .
  • SAR studies : Comparing derivatives (e.g., methyl vs. chloro substituents) reveals trends in antimicrobial or antioxidant activity, though detailed mechanistic data remain scarce .

Q. What computational tools predict the compound’s stability and interactions?

  • DFT calculations : Optimize geometry, predict redox potentials, and assess hydrogen-bonding interactions.
  • Molecular docking : Models binding to enzymes (e.g., cytochrome P450) or receptors, aiding drug design .
  • QSPR models : Correlate substituent effects with solubility or toxicity using databases like CC-DPS .

Q. How do environmental factors (pH, temperature) impact stability?

  • pH studies : Acidic conditions may protonate the hydroxyl group, increasing electrophilicity and degradation. Alkaline conditions promote esterification or oxidation .
  • Thermal stability : Accelerated aging experiments (e.g., 40–80°C) with HPLC monitoring quantify decomposition rates.
  • Light exposure : UV-Vis spectroscopy tracks photodegradation products, critical for storage protocol design .

Data Contradictions and Limitations

  • Synthesis yields : reports ~55% yield for a related compound, while notes 55–70% yields for pyrazoline derivatives. Variability may arise from purification methods (recrystallization vs. column chromatography) .
  • Biological activity : Limited data on this compound itself necessitate extrapolation from analogs, introducing uncertainty in SAR .

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